3-(BENZENESULFONYL)-N-(2,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
3-(BENZENESULFONYL)-N-(2,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with phenylsulfonyl and dimethoxyphenyl substituents. The compound is of significant interest in medicinal chemistry due to its potential biological activities.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2,4-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O4S/c1-31-15-12-13-18(20(14-15)32-2)24-21-17-10-6-7-11-19(17)28-22(25-21)23(26-27-28)33(29,30)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELMVQVTYGZZBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-(2,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of an appropriate hydrazine derivative with an alkyne under catalytic conditions to form the triazole ring.
Formation of the Quinazoline Moiety: The quinazoline ring is typically synthesized through the condensation of an anthranilic acid derivative with a suitable aldehyde or ketone.
Coupling Reactions: The triazole and quinazoline intermediates are then coupled under specific conditions to form the triazoloquinazoline core.
Introduction of Substituents: The phenylsulfonyl and dimethoxyphenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N-(2,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenylsulfonyl and dimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that quinazoline derivatives, including this compound, exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways. Studies have shown that derivatives of quinazoline can be effective against various bacterial strains and fungi, suggesting that 3-(benzenesulfonyl)-N-(2,4-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine may also possess similar properties .
Anti-inflammatory Properties
Quinazoline derivatives are known for their anti-inflammatory effects. The presence of the benzenesulfonyl group enhances the compound's ability to inhibit inflammatory mediators such as cytokines and prostaglandins. This could make the compound a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Anticancer Potential
The structural characteristics of this compound suggest potential anticancer activity. Quinazolines have been shown to interact with various targets in cancer cells, including kinases involved in cell proliferation and survival. Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines .
Case Study 1: Antimicrobial Evaluation
A study evaluated various quinazoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated significant antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml for some derivatives . This suggests that this compound could be a promising candidate for further development.
Case Study 2: Anti-inflammatory Activity
In vivo studies demonstrated that related quinazoline compounds exhibited substantial anti-inflammatory effects in models of edema and arthritis. Compounds showed inhibition rates ranging from 16% to 36% at specific dosages . This reinforces the potential application of this compound in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-(2,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: Similar triazole-fused compounds with different heterocyclic cores.
Quinazoline Derivatives: Compounds with a quinazoline core but different substituents.
Phenylsulfonyl Derivatives: Compounds with a phenylsulfonyl group attached to various cores.
Uniqueness
3-(BENZENESULFONYL)-N-(2,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique due to its specific combination of structural features, which confer distinct biological activities and chemical reactivity. The presence of both triazole and quinazoline rings, along with the phenylsulfonyl and dimethoxyphenyl groups, makes it a versatile compound for various applications in research and industry.
Biological Activity
3-(Benzenesulfonyl)-N-(2,4-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological evaluations of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a triazoloquinazoline core structure with a benzenesulfonyl group and a dimethoxyphenyl substituent. The molecular formula is , and its molecular weight is approximately 370.43 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions, including cyclocondensation techniques. The initial steps often utilize starting materials such as 2-amino-4-methoxybenzenesulfonamide and appropriate triazole derivatives. Optimization of reaction conditions is crucial to achieve high yields and purity.
Antihypertensive Effects
Research has indicated that compounds related to the triazoloquinazoline family exhibit significant antihypertensive activity. For instance, studies involving related structures demonstrated efficacy in lowering blood pressure in spontaneously hypertensive rats (SHR). The mechanism is believed to involve inhibition of angiotensin-converting enzyme (ACE) and modulation of vascular smooth muscle contraction .
Antimycobacterial Activity
The quinazoline core has been associated with antimycobacterial properties. A study highlighted the structural modifications that enhance activity against Mycobacterium tuberculosis. It was observed that the introduction of polar substituents improved binding affinity to target enzymes involved in mycobacterial metabolism .
Kinase Inhibition
Recent evaluations have shown that derivatives of this compound can inhibit various kinases, which play critical roles in cell signaling pathways. For example, compounds with similar structures demonstrated binding affinities comparable to known kinase inhibitors like Staurosporine. This suggests a potential application in cancer therapy through targeted kinase inhibition .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The benzenesulfonyl group enhances binding to protein active sites through strong non-covalent interactions.
- Receptor Modulation : The dimethoxyphenyl moiety may facilitate interactions with various receptors involved in signaling pathways related to hypertension and cancer.
- Structural Interactions : The triazole ring can participate in hydrogen bonding and π-π stacking interactions with nucleophilic sites on target proteins.
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(benzenesulfonyl)-N-(2,4-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine?
- Methodological Answer : The compound can be synthesized via multistep organic reactions, including nucleophilic substitution, cyclization, and sulfonylation. A general approach involves:
- Reacting a triazole precursor (e.g., 4-amino-1,2,4-triazole) with substituted benzaldehyde under reflux in ethanol with glacial acetic acid as a catalyst (4–6 hours, followed by solvent evaporation) .
- Sulfonylation using benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dioxane or chloroform at 20–25°C, followed by recrystallization from ethanol-DMF mixtures to purify intermediates .
- Final purification via column chromatography or recrystallization to achieve >95% purity.
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR (¹H, ¹³C, DEPT) to confirm substituent positions and aromatic proton environments .
- FT-IR to identify functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography (if single crystals are obtained) for definitive structural elucidation .
Q. What experimental models are suitable for preliminary cytotoxicity screening?
- Methodological Answer : The Daphnia magna acute toxicity assay is a cost-effective, reproducible model for initial cytotoxicity assessment. Protocol:
- Prepare compound solutions in DMSO or aqueous buffers (≤1% DMSO).
- Expose D. magna neonates (≤24 hours old) to serial dilutions (e.g., 1–100 µM) for 48 hours.
- Calculate LC₅₀ values using probit analysis or nonlinear regression .
- Validate results with mammalian cell lines (e.g., HEK293 or HeLa) for comparative analysis.
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to:
- Predict reaction pathways and transition states for key steps (e.g., cyclization or sulfonylation).
- Use software like Gaussian or ORCA to model electronic properties (HOMO/LUMO energies) and identify reactive sites .
- Combine with machine learning (ML) to analyze experimental datasets and predict optimal reaction conditions (e.g., solvent, temperature) .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Cross-validation : Test the compound in parallel assays (e.g., D. magna, MTT, and caspase-3 activation) to confirm mechanisms .
- Dose-response analysis : Ensure linearity in dose-effect relationships to rule out false positives/negatives.
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Scaffold modification : Synthesize analogs with variations in the benzenesulfonyl or dimethoxyphenyl groups.
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., kinases or DNA repair enzymes) .
- Biological testing : Compare IC₅₀ values across analogs to identify critical substituents for activity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
